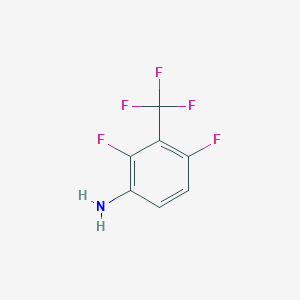

2,4-Difluoro-3-(trifluoromethyl)aniline

Description

Role of Fluorine in Modulating Molecular Properties for Advanced Applications

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's character. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and metabolic stability of fluorinated compounds.

This enhanced stability is a critical attribute in drug design, as it can protect a molecule from rapid degradation by metabolic enzymes in the body, thereby extending its biological half-life. Furthermore, the small van der Waals radius of fluorine (1.47 Å) means it can replace a hydrogen atom (1.20 Å) without causing significant steric disruption, allowing it to serve as a bioisostere for hydrogen. However, its high electronegativity can alter a molecule's conformation, pKa, dipole moment, and binding interactions with biological targets. Strategic fluorination can enhance a drug's lipophilicity, or its ability to dissolve in fats and lipids, which can improve its absorption and transport across cell membranes. It is estimated that approximately 20% of all pharmaceutical drugs and 30-40% of agrochemicals contain fluorine.

The Trifluoromethyl (CF₃) Moiety: Influence on Chemical Reactivity and Biological Activity

The trifluoromethyl (CF₃) group is one of the most important fluorine-containing substituents in medicinal chemistry. Its strong electron-withdrawing nature, a consequence of the three highly electronegative fluorine atoms, significantly lowers the pKa of nearby functional groups and can deactivate aromatic rings to metabolic oxidation.

The CF₃ group is highly lipophilic and can substantially improve a drug candidate's permeability through biological membranes. This property is crucial for reaching intracellular targets. Despite being larger than a methyl group, the trifluoromethyl group is often considered a bioisostere for it, as well as for chlorine atoms, due to steric similarities. The introduction of a CF₃ group can enhance binding affinity to target proteins through favorable electrostatic and hydrophobic interactions. This has been shown to improve the efficacy of various compounds, including antiviral and anticancer agents, by enabling a closer and more effective interaction with the active sites of enzymes or receptors. datainsightsmarket.commdpi.com

Properties

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEHIYFOQRINOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 3 Trifluoromethyl Aniline and Analogues

Established Synthetic Routes to 2,4-Difluoro-3-(trifluoromethyl)aniline

Traditional synthetic approaches often rely on multi-step sequences starting from readily available precursors. These methods typically involve the installation of the desired substitution pattern through a series of classical organic reactions, including chlorination, halogen exchange, and reduction.

Multi-Step Synthesis from Precursors (e.g., Chlorination of 2-chloro-3-(trifluoromethyl)aniline)

| Starting Material | Reagent | Solvent | Conditions | Major Product | Isolated Yield | Reference |

| 2-chloro-3-(trifluoromethyl)aniline (B1586914) | N-Chlorosuccinimide (NCS) (1.1 equiv.) | Acetonitrile (MeCN) | 60°C, 16 h | 2,4-dichloro-3-(trifluoromethyl)aniline (B2618610) | 56% | chemrxiv.org |

This interactive table summarizes the key chlorination step in the multi-step synthesis of a key precursor.

Transformations Involving Halogen Exchange and Reduction

Following the creation of a polychlorinated intermediate, the introduction of fluorine atoms is commonly achieved through a halogen exchange (Halex) reaction. This nucleophilic substitution process involves replacing chlorine or bromine atoms with fluorine, often using a fluoride (B91410) salt like potassium fluoride. The efficiency of this exchange can be enhanced by using a phase-transfer catalyst in a suitable solvent. googleapis.com

For example, a related synthesis of 2,4-difluoroaniline (B146603) starts with 2,4,5-trichloronitrobenzene. googleapis.com This substrate undergoes fluorination to replace two chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene. googleapis.comgoogle.com The remaining step to obtain the target aniline (B41778) is the reduction of the nitro group. This is typically accomplished through catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). google.com This sequence of halogen exchange followed by reduction is a robust and well-established method for preparing fluorinated anilines. google.com The fluorinase enzyme from Streptomyces cattleya has also been shown to catalyze a direct halogen exchange, displacing bromide and iodide with fluoride, representing a biocatalytic approach to fluorination. rsc.org

Novel and Emerging Strategies for Fluorinated Aniline Synthesis

More recent synthetic methodologies focus on increasing efficiency, improving functional group tolerance, and enabling late-stage functionalization. These strategies include advanced nucleophilic aromatic substitution, photoinduced reactions, and radical-based approaches.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorinated Benzene (B151609) Derivatives

Nucleophilic aromatic substitution (SNAr) is a powerful tool for synthesizing highly functionalized aromatic compounds, particularly those containing electron-withdrawing groups like fluorine. nih.gov The high electronegativity of fluorine atoms activates the aromatic ring towards attack by nucleophiles. core.ac.uk The SNAr mechanism proceeds through a two-step addition-elimination process. A nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk Subsequently, a leaving group, often a fluoride ion, is eliminated to restore aromaticity. core.ac.uk

This approach can be used to synthesize fluorinated anilines directly by using amines as nucleophiles, which displace a fluorine atom on a polyfluorinated benzene ring to form a new C-N bond. nih.gov The reactivity in SNAr reactions is often selective, allowing for the substitution of fluorine at specific positions (commonly para to an activating group) while leaving other halogens like chlorine intact for further synthetic modifications. nih.gov Organic photoredox catalysis has recently emerged as a method to enable the SNAr of unactivated (electron-neutral or electron-rich) fluoroarenes under mild conditions. nih.gov

Photoinduced Difluoroalkylation of Anilines

Direct C-H functionalization represents a highly atom-economical approach to synthesizing complex molecules. Recent advancements have led to photoinduced methods for the direct difluoroalkylation of anilines. rsc.orgnih.govnih.gov These protocols operate under mild, often catalyst-free conditions, using visible light to initiate the reaction. rsc.orgresearchgate.net

A key mechanistic feature of this transformation is the formation of an electron-donor-acceptor (EDA) complex in the ground state between the aniline (the donor) and a difluoroalkylating agent like ethyl difluoroiodoacetate (the acceptor). nih.govnih.govacs.org Upon photoirradiation, a single electron transfer (SET) occurs within this complex, generating a difluoroalkyl radical. This radical then engages with the aniline to yield the desired difluoroalkylated product. acs.org This method is characterized by its operational simplicity and broad substrate scope, providing a modern alternative to traditional multi-step syntheses. rsc.org

| Method | Aniline Type | Reagents | Conditions | Key Feature | Reference |

| Organophotocatalysis | Various substituted anilines | Eosin Y, K2CO3, TBAI, ICF2COOEt | Visible light, N2, DMF | Oxidative quenching cycle | nih.govacs.org |

| EDA Complex Formation | Various substituted anilines | Na2CO3, ICF2COOEt | Visible light, N2, DMSO | Catalyst-free EDA complex | nih.govacs.org |

This interactive table compares two modern photoinduced methods for the difluoroalkylation of anilines.

Radical Trifluoromethylation Approaches and Mechanistic Considerations

The trifluoromethyl (CF3) group is a privileged motif in medicinal chemistry, and methods for its direct installation are highly valuable. Radical trifluoromethylation of anilines provides a powerful route for synthesizing CF3-containing analogues. nih.gov Photoredox catalysis, often using ruthenium or iridium complexes, can generate CF3 radicals from stable and readily available precursors such as triflyl chloride or Togni's reagent under mild conditions with visible light. nih.govprinceton.edu

Palladium-Catalyzed Enantioselective Syntheses of α-(Trifluoromethyl)arylmethylamines

The development of catalytic enantioselective methods for the synthesis of α-(trifluoromethyl)arylmethylamines is a crucial area of research, given the prevalence of these motifs in biologically active molecules. One notable advancement is the palladium(II)-catalyzed enantioselective 1,2-addition of arylboroxines to trifluoromethylacetaldimines. google.comresearchgate.net

This methodology utilizes trifluoromethylacetaldimines, which can be generated in situ from their corresponding and more stable N,O-acetals. google.comresearchgate.net The reaction proceeds in the presence of a palladium(II) catalyst and a chiral ligand to afford a variety of α-(trifluoromethyl)arylmethylamines with good to high enantioselectivity. The pyridine-oxazolidine (PyOX) class of ligands has been identified as particularly effective for this transformation. google.comresearchgate.net An advantage of this method is its operational simplicity, as it can be performed without the strict exclusion of air and moisture. google.com

Initial studies demonstrated that a simple combination of palladium acetate (B1210297) (Pd(OAc)₂) and (S)-t-Bu-PyOx as the chiral ligand is effective for electron-neutral and electron-rich arylboroxines. acs.org However, for electron-poor and ortho-substituted arylboroxines, this catalytic system proved less efficient. Further development led to a modified and more versatile system. It was discovered that a Pd(PyOx)Cl₂ catalyst in combination with a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄), was the most effective for a broader range of substrates. acs.org The addition of an ammonium (B1175870) or silver salt was found to be crucial for promoting the reaction of these more challenging boroxines. acs.org

Under these optimized conditions, a wide array of 34 different α-(trifluoromethyl)arylmethylamines were synthesized in yields ranging from 57% to 91%, and in most cases, with enantiomeric excesses (ee) greater than 92%. acs.org In some instances, enantioselectivities of up to 97% ee were achieved. google.comresearchgate.net This palladium-catalyzed approach represents a significant route to enantioenriched fluorinated amines. google.com

| Entry | Arylboroxine | Catalyst System | Yield (%) | ee (%) |

| 1 | Phenyl | Pd(OAc)₂ / (S)-t-Bu-PyOx | 85 | 95 |

| 2 | 4-Methoxyphenyl | Pd(OAc)₂ / (S)-t-Bu-PyOx | 91 | 96 |

| 3 | 4-Chlorophenyl | Pd(PyOx)Cl₂ / AgBF₄ | 78 | 93 |

| 4 | 3-Tolyl | Pd(OAc)₂ / (S)-t-Bu-PyOx | 82 | 94 |

| 5 | 2-Naphthyl | Pd(OAc)₂ / (S)-t-Bu-PyOx | 88 | 97 |

| 6 | 4-(Trifluoromethyl)phenyl | Pd(PyOx)Cl₂ / AgBF₄ | 65 | 92 |

This table presents a selection of results from the palladium-catalyzed enantioselective synthesis of α-(trifluoromethyl)arylmethylamines, demonstrating the effectiveness of different catalyst systems for various arylboroxines.

Scale-Up Synthesis and Process Optimization in Academic and Industrial Contexts

The transition of a synthetic route from a laboratory scale to a larger academic or industrial scale for compounds like this compound presents a unique set of challenges and considerations. While specific scale-up data for this exact molecule is not extensively published, general principles of chemical process development and optimization for analogous fluorinated anilines can be applied. mt.com

In an industrial context, the synthesis of fluorinated anilines often relies on robust and cost-effective methodologies. A common industrial approach involves the chlorine-fluorine exchange reaction, known as the Halex reaction, on readily available chloronitrobenzenes, followed by hydrogenation of the nitro group to the corresponding aniline. google.com This method is favored for its use of relatively inexpensive starting materials. google.com Process optimization for such a route would focus on several key parameters:

Reaction Conditions: Temperature, pressure, and reaction time are critical variables that need to be carefully controlled and optimized for both the fluorination and hydrogenation steps to maximize yield and minimize by-product formation. google.com

Catalyst Selection and Loading: For the hydrogenation step, the choice of catalyst (e.g., palladium on carbon, platinum on carbon) and its loading are crucial for achieving high conversion and selectivity. Catalyst deactivation and recycling are also important economic considerations on a large scale.

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. In industrial processes, the use of dipolar, aprotic solvents is common for fluorination reactions.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures, such as extraction, distillation, or crystallization, is essential for obtaining the final product with the required purity.

Continuous flow chemistry is another important consideration for the scale-up of fluorinated compounds. Flow reactors offer advantages in terms of heat and mass transfer, reaction control, and safety, especially for highly exothermic or hazardous reactions. rsc.org For instance, a continuous-flow process for the synthesis of trifluoromethylated N-fused heterocycles has been developed, highlighting the potential of this technology for the safe and efficient production of complex fluorinated molecules. acs.org

In both academic and industrial scale-up, a thorough understanding of reaction kinetics, thermodynamics, and potential process hazards is paramount. mt.com Process analytical technology (PAT) can be employed to monitor reaction progress in real-time, allowing for better control and optimization of the manufacturing process. The ultimate goal of scale-up is to develop a safe, reproducible, and economical process that delivers the target molecule in the desired quantity and quality. mt.com

| Parameter | Laboratory Scale Consideration | Industrial Scale Consideration |

| Starting Materials | High purity, often commercially available in small quantities. | Cost-effectiveness, availability in bulk, and purity of raw materials are critical. |

| Reaction Vessels | Glassware (flasks, etc.). | Large-scale reactors (glass-lined or stainless steel). |

| Temperature Control | Heating mantles, ice baths. | Jacketed reactors with precise temperature control systems. |

| Pressure | Typically atmospheric pressure. | May involve high-pressure reactions requiring specialized equipment. |

| Reagent Addition | Manual addition (e.g., dropping funnel). | Controlled addition via pumps and flow meters. |

| Mixing | Magnetic or overhead stirrers. | Industrial agitators designed for efficient mixing in large volumes. |

| Work-up/Purification | Chromatography, small-scale distillation. | Large-scale extraction, fractional distillation, crystallization. |

| Safety | Fume hood, personal protective equipment. | Comprehensive process safety management, hazard and operability (HAZOP) studies. |

This table outlines the key differences in considerations when transitioning a chemical synthesis from a laboratory setting to an industrial scale.

Reactivity and Chemical Transformations of 2,4 Difluoro 3 Trifluoromethyl Aniline

Aromatic Reactivity of the Aniline (B41778) Moiety

The reactivity of the benzene (B151609) ring in 2,4-Difluoro-3-(trifluoromethyl)aniline is influenced by a competitive interplay between the activating amino group and the deactivating fluoro and trifluoromethyl substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgbyjus.com The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring.

Amino Group (-NH₂): The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions by donating its lone pair of electrons into the π-system of the ring. This donation stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

Fluorine Atoms (-F): Halogens are an exception, as they are deactivating due to their inductive electron withdrawal yet are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Trifluoromethyl Group (-CF₃): This group is strongly deactivating and meta-directing due to the powerful inductive electron-withdrawing effect of the three fluorine atoms.

In this compound, the positions ortho (C2) and para (C4) to the amino group are already substituted. This leaves the C6 (ortho) and C5 (meta) positions as potential sites for substitution. The C6 position is strongly activated by the amino group. Conversely, the C5 position is sterically hindered and subject to the meta-directing influence of the -CF₃ group and the ortho/para-directing effects of the two fluorine atoms.

Due to the potent activating and directing nature of the amino group, electrophilic attack is predicted to occur preferentially at the C6 position. However, the cumulative deactivating effect of the three electron-withdrawing groups makes the aromatic ring significantly electron-deficient, requiring harsh conditions for most electrophilic substitution reactions. For instance, the related chlorination of 2-chloro-3-(trifluoromethyl)aniline (B1586914) with N-chlorosuccinimide (NCS) occurs at the position para to the amino group, underscoring the dominance of the -NH₂ director. researchgate.net

Nucleophilic Aromatic Substitution at Fluorinated Positions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for highly electron-deficient aromatic rings, where a nucleophile displaces a leaving group, such as a halide. youtube.comtib.eu The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

The structure of this compound is well-suited for SₙAr reactions. The fluorine atoms serve as good leaving groups, and the ring is heavily activated towards nucleophilic attack by the combined electron-withdrawing power of the -CF₃ group and the two fluorine atoms.

Analysis of the substitution sites indicates that the fluorine atom at the C4 position is the most probable site for nucleophilic displacement. This is because the strongly electron-withdrawing trifluoromethyl group is located at the ortho position (C3), which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and induction. The fluorine at C2 is less activated, as the -CF₃ group is in a meta position relative to it. The trend for leaving group ability in SₙAr reactions is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine rendering the attached carbon more electrophilic. youtube.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Fluoro-4-hydroxy-3-(trifluoromethyl)aniline |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Fluoro-4-methoxy-3-(trifluoromethyl)aniline |

| Amine | Ammonia (NH₃) | 2-Fluoro-3-(trifluoromethyl)benzene-1,4-diamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Fluoro-4-(phenylthio)-3-(trifluoromethyl)aniline |

Reactions Involving the Amino Group (–NH₂)

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile and a base, enabling a variety of chemical transformations.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Direct N-alkylation with alkyl halides can occur but may lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for synthesizing specific secondary or tertiary amines. Photoinduced methods have also been developed for the difluoroalkylation of aniline derivatives, although these often result in C-H functionalization of the ring rather than N-alkylation. acs.orgnih.gov

Arylation: The formation of N-aryl bonds is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful and general method for coupling anilines with aryl halides or triflates to form diarylamines. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgrsc.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups.

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form aryl diazonium salts. These salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonio group (-N₂⁺), which can be displaced by a wide array of nucleophiles. beilstein-journals.orgdntb.gov.uabeilstein-journals.org This two-step sequence provides a versatile pathway to a broad range of substituted aromatics that are often inaccessible by direct substitution methods.

The diazonium salt derived from this compound can be converted into numerous derivatives through well-established named reactions.

Table 2: Transformations of the Diazonium Salt of this compound

| Reaction Name | Reagent(s) | Product Substituent | Product Name |

| Schiemann Reaction | HBF₄, heat | -F | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene |

| Sandmeyer Reaction | CuCl / HCl | -Cl | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene |

| Sandmeyer Reaction | CuBr / HBr | -Br | 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene |

| Sandmeyer Reaction | CuCN / KCN | -CN | 2,4-Difluoro-3-(trifluoromethyl)benzonitrile |

| Gattermann Reaction | Cu powder / HBr | -Br | 1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene |

| Iodination | KI | -I | 2,4-Difluoro-1-iodo-3-(trifluoromethyl)benzene |

| Hydrolysis | H₂SO₄, H₂O, heat | -OH | 2,4-Difluoro-3-(trifluoromethyl)phenol |

| Hydrodediazoniation | H₃PO₂ | -H | 1,3-Difluoro-2-(trifluoromethyl)benzene |

C-F Bond Activation and Functionalization

Carbon-fluorine bonds are among the strongest single bonds in organic chemistry, making their selective activation and functionalization a significant challenge. rsc.orgnih.govnih.govrsc.org Research in this area focuses on both the aromatic C(sp²)-F bonds and the C(sp³)-F bonds of the trifluoromethyl group.

The primary method for functionalizing the aromatic C-F bonds in this compound is through the previously discussed nucleophilic aromatic substitution (SₙAr) pathway (Section 3.1.2). mdpi.com This reaction takes advantage of the electron-deficient nature of the ring to facilitate the displacement of fluoride (B91410) by a nucleophile.

More recent and advanced strategies have targeted the selective transformation of the trifluoromethyl group. The direct conversion of an Ar-CF₃ group to an Ar-CF₂R moiety is of great interest in medicinal chemistry for fine-tuning molecular properties. These transformations often rely on catalytic methods to achieve the selective cleavage of a single C-F bond. rsc.orgnih.govnih.govrsc.org

A common approach involves the single-electron reduction of the trifluoromethylaromatic compound, often using a photoredox catalyst. nih.govresearchgate.net This generates a difluorobenzyl radical intermediate by ejecting a fluoride ion. This highly reactive radical can then be trapped by various coupling partners, such as unactivated alkenes, in a process known as defluoroalkylation. nih.govresearchgate.net This mild and catalytic protocol allows for the construction of valuable α,α-difluorobenzylic structures with high regioselectivity.

Transition Metal-Catalyzed C-F Bond Cleavage and Coupling Reactions

The activation and subsequent functionalization of C-F bonds are challenging due to their high bond dissociation energy. However, transition metal catalysis has emerged as a powerful tool for achieving this transformation. researchgate.net In the context of trifluoromethylated arenes, such as this compound, these reactions offer pathways to introduce new substituents by selectively cleaving a C-F bond. researchgate.net

Recent advancements have focused on the use of various transition metals, including palladium, nickel, and copper, to catalyze cross-coupling reactions. researchgate.netbeilstein-journals.orgresearchgate.net These reactions typically involve the oxidative addition of the metal catalyst to the C-F bond, followed by reductive elimination to form a new C-C or C-heteroatom bond. The reactivity of the C-F bond can be influenced by the electronic properties of the aromatic ring; for instance, the presence of strong electron-withdrawing groups can facilitate the cleavage process. rhhz.net

While specific studies detailing the transition metal-catalyzed C-F bond cleavage of this compound are not extensively documented in the provided search results, the general principles of C-F activation in trifluoromethylarenes are applicable. rhhz.net For example, palladium-catalyzed trifluoromethylation of aryl chlorides has been achieved using hindered phosphine ligands, which facilitate the reductive elimination step. beilstein-journals.org This suggests that similar catalytic systems could be adapted for the functionalization of the C-F bonds in the trifluoromethyl group of the target molecule.

Lewis Acid-Mediated C-F Activation Pathways

Lewis acids can promote the activation of C-F bonds by coordinating to the fluorine atom, thereby weakening the bond and facilitating its cleavage. nih.govnih.gov This approach has been successfully applied to the selective activation of a single C-F bond in trifluoromethyl groups. For instance, treatment of 2-trifluoromethyl-1-alkenes with an equimolar amount of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) leads to an Sₙ1'-type reaction with arenes, yielding 3,3-difluoroallylated products. nih.govresearchgate.net This process occurs through a Friedel-Crafts-type mechanism involving the elimination of a fluoride ion. nih.govresearchgate.net

In the case of benzotrifluorides, strong Lewis acids, particularly when tethered in proximity to the CF₃ group, can mediate selective defluorination. nih.gov This strategy relies on kinetic selection, where the Lewis acid attacks the most spatially accessible C-F bond. nih.gov Frustrated Lewis pairs (FLPs), which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have also been employed for the monoselective C-F activation of α-trifluoromethyl styrenes. researchgate.net This method generates γ-substituted α,α-difluoropropenyl salts that can be further functionalized. researchgate.net While direct application to this compound is not explicitly detailed, these methodologies highlight the potential for Lewis acid-mediated C-F bond activation in this and similar trifluoromethyl-substituted systems. rsc.org

Radical Pathways in Fluorine Functionalization

Radical-mediated reactions provide an alternative and powerful strategy for the selective functionalization of C-F bonds in trifluoromethyl groups. rhhz.net These pathways offer an atom- and step-economical route to access valuable mono- and difluoroalkyl-substituted molecules. rhhz.net The general approach involves the generation of a radical intermediate, which then undergoes further transformation.

One strategy involves a photoredox-catalyzed process where a single electron transfer to an aryl trifluoromethyl compound generates a radical anion, which then eliminates a fluoride anion to form a difluorobenzylic radical. rhhz.net This radical can then be coupled with various partners. rhhz.net The success of this protocol is sensitive to the electronic properties of the aromatic ring, with strong electron-withdrawing groups favoring the reaction. rhhz.net

Another approach utilizes a photoredox HAT (Hydrogen Atom Transfer) dual catalytic strategy for single C-F bond functionalization. rhhz.net Additionally, defluoroallylation reactions of perfluoroalkylarenes have been achieved using an Ir(III) photocatalyst in cooperation with an organotin reagent under visible light irradiation. rhhz.net In this case, a single electron transfer from the excited photocatalyst to the perfluoroalkylarene generates a perfluoroalkyl radical, which then undergoes further reaction. rhhz.net These radical-based methods underscore the potential for selective C-F bond functionalization in complex molecules like this compound.

Derivatization Pathways and Product Architectures

The aniline functional group of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of a wide range of complex molecules, particularly heterocyclic structures.

Synthesis of Triazole Derivatives from this compound

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, with 1,2,3-triazoles and 1,2,4-triazoles being the most common isomers. mdpi.com The synthesis of triazole derivatives from aniline precursors is a well-established area of synthetic chemistry. mdpi.comraco.cat For instance, 1-phenyl-1H-1,2,3-triazoles can be prepared from anilines through methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a modified Sakai reaction. researchgate.net

While a direct synthesis of a triazole derivative from this compound is not explicitly described in the provided results, the synthesis of 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole from the corresponding dichloroaniline has been reported. researchgate.net This suggests that this compound could similarly be converted to its corresponding azide (B81097) and subsequently reacted with an alkyne via CuAAC to furnish the desired 1,2,3-triazole derivative.

The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide (B42300) intermediates or the reaction of hydrazides with various reagents. raco.catresearchgate.net Given the reactivity of the aniline group, it could be converted to a hydrazine (B178648) or a related intermediate, which could then be utilized in established synthetic routes to 1,2,4-triazoles. researchgate.netchemmethod.com

Formation of Other Heterocyclic Structures

The aniline moiety of this compound is a key functional group for the construction of various other heterocyclic systems. For example, fluoroalkyl amino reagents have been used in the synthesis of heterocyclic compounds bearing fluorinated substituents. nih.gov The reaction of such reagents with N-aryl fluoroketimines can lead to the formation of 2,4-bis(fluoroalkyl)quinolines through a Friedel-Crafts-type reaction. nih.gov

Furthermore, the trifluoromethyl group can influence the reactivity and regioselectivity of cyclization reactions. The synthesis of 2-(5-trifluoromethyl-1,2,4-triazol-3-yl)aniline derivatives has been achieved through a copper-catalyzed intramolecular decarbonylative cyclization of trifluoroacetimidohydrazides with isatins. researchgate.net This highlights how the trifluoromethyl group can be incorporated into heterocyclic frameworks.

The reactivity of the aniline group also allows for its participation in condensation reactions to form Schiff bases, which can be further cyclized to yield various heterocyclic structures. chemmethod.com For example, the reaction of anilines with α-diazo-1,3-dicarbonyl compounds can provide 1H-1,2,3-triazole derivatives. raco.cat

Rearrangement Mechanisms in Trifluoromethyl-Substituted Systems

Rearrangement reactions in trifluoromethyl-substituted systems can lead to the formation of novel and structurally diverse molecules. One notable example is the stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. nih.gov This ring expansion proceeds through an aziridinium (B1262131) intermediate, and the regioselectivity of the ring opening is controlled by the nucleophile used. nih.gov

Applications of 2,4 Difluoro 3 Trifluoromethyl Aniline As a Synthetic Building Block

Pharmaceutical Intermediates and Precursors

The unique substitution pattern of 2,4-Difluoro-3-(trifluoromethyl)aniline makes it a valuable starting material for the creation of complex fluorinated molecules with potential therapeutic applications. nih.gov Its derivatives are explored in the synthesis of various biologically active compounds, including those with anti-inflammatory and antibacterial properties. nih.govresearchgate.net

Fluorinated compounds are of significant interest in the development of anti-inflammatory drugs. The incorporation of fluorine can enhance the potency and pharmacokinetic profile of these agents. nih.gov While a direct synthetic route to Diflunisal using this compound is not commonly reported, this aniline (B41778) is a key building block for other fluorinated molecules with potential anti-inflammatory activity. For instance, fluorinated pyrazole (B372694) derivatives, which can be synthesized from aniline precursors, have been investigated as potent antagonists for bradykinin (B550075) receptors, which are involved in pain and inflammation. nih.gov Similarly, fluorinated 1,2,4-triazine (B1199460) derivatives have been synthesized and evaluated for their anti-inflammatory properties, showing promising results in preclinical studies. researchgate.net

| Compound Class | Example of Synthetic Target | Significance |

| Fluorinated Pyrazoles | Bradykinin Receptor Antagonists | Potential for treating pain and inflammation. nih.gov |

| Fluorinated Triazines | Lamotrigine Analogs | Investigated for anti-inflammatory effects. researchgate.net |

| Furo[2,3-b]quinolines | 4-Anilinofuro[2,3-b]quinoline derivatives | Showed potent inhibition of mast cell and neutrophil degranulation. nih.gov |

Fluoroquinolone antibiotics are a critical class of antibacterial agents characterized by a quinolone core with a fluorine substituent. The synthesis of these compounds often involves the construction of the quinolone ring system from appropriately substituted anilines. While the direct use of this compound in the synthesis of widely known fluoroquinolones like Lomefloxacin or Norfloxacin is not extensively documented, the general synthetic strategies for novel fluoroquinolones rely on fluorinated aniline building blocks. mdpi.com The development of new fluoroquinolone precursors is an active area of research to overcome bacterial resistance, and versatile building blocks like this compound are valuable in this pursuit. mdpi.com

The synthesis of fluorinated heterocycles is a cornerstone of modern medicinal chemistry, as these structures are present in a large percentage of pharmaceuticals. researchgate.netnih.gov this compound is a precursor for a variety of these heterocyclic systems. For example, it can be used to synthesize trifluoromethyl-containing pyrazoles, which are known to exhibit a wide range of biological activities, including antitumor and anti-inflammatory properties. bohrium.comnih.gov Additionally, this aniline can be a starting material for creating fluorinated pyridinone and triazole derivatives, which are also important scaffolds in drug discovery. rsc.orgresearchgate.netnih.gov The trifluoromethyl group, in particular, is noted for enhancing metabolic stability and binding affinity in drug molecules. rsc.org

| Heterocycle Class | Synthetic Application | Potential Biological Activity |

| Pyrazoles | Synthesis of trifluoromethyl-substituted pyrazoles. bohrium.com | Antitumor, anti-inflammatory. nih.govnih.gov |

| Triazoles | Formation of trifluoromethylaryl-substituted triazoles. rsc.org | Broad-spectrum biological activities. crossref.org |

| Quinolines | Precursor for fluorinated quinoline (B57606) derivatives. researchgate.net | Antibacterial. mdpi.com |

| Pyridinones | Building block for functionalized pyridinones. nih.gov | Various therapeutic applications. nih.gov |

Agrochemical Intermediates

In the agrochemical sector, the introduction of fluorine into active ingredients is a well-established strategy to enhance efficacy and stability. researchgate.netresearchgate.netnih.gov this compound serves as a valuable intermediate for the synthesis of new generations of pesticides, including herbicides, fungicides, and insecticides, that are more effective and have improved environmental profiles. researchgate.netbohrium.com

Fluorinated compounds represent a significant portion of the modern herbicide market. researchgate.netst-andrews.ac.uk Building blocks like this compound are instrumental in creating complex molecules that can act as potent herbicides. The specific arrangement of fluoro and trifluoromethyl substituents can lead to compounds with novel modes of action or improved selectivity for target weeds. The synthesis of trifluoromethylpyridines, a key structural motif in many agrochemicals, can be achieved through cyclocondensation reactions involving fluorinated building blocks derived from anilines. nih.gov

The development of novel fungicides and insecticides is crucial for managing crop diseases and pests. Fluorine-containing compounds, particularly those with pyrazole and diamide (B1670390) structures, have shown significant success in this area. bohrium.commdpi.com this compound can be a key starting material for synthesizing fluorinated pyrazole carboxamides, a class of compounds known for their fungicidal activity, often as succinate (B1194679) dehydrogenase inhibitors (SDHI). rhhz.net Furthermore, this aniline derivative can be incorporated into the synthesis of complex diamide insecticides, which are known for their high efficacy and novel modes of action. mdpi.com

| Agrochemical Class | Example of Synthetic Target | Application |

| Fungicides | Fluorinated Pyrazole Carboxamides | Control of fungal diseases in crops, often as SDHI fungicides. rhhz.net |

| Insecticides | Diamide Insecticides | Control of a broad range of insect pests. mdpi.com |

| Herbicides | Trifluoromethyl-substituted Pyridines | Weed control in various crops. nih.gov |

Advanced Materials Science Applications

Synthesis of Liquid Crystal Compounds

While direct synthesis of liquid crystals from this compound is not extensively documented in publicly available literature, the broader class of fluorinated anilines, particularly those containing trifluoromethyl groups, has been a subject of significant research in the development of new liquid crystalline materials. The introduction of fluorine atoms and trifluoromethyl groups into the molecular structure of liquid crystals can profoundly influence their mesomorphic behavior, dielectric anisotropy, and viscosity.

Research into derivatives of 4-octyloxy-N-(benzylidene)aniline bearing trifluoromethyl or trifluoromethoxy end groups has demonstrated the significant impact of these fluorine-containing moieties. For instance, 4-Trifluoromethyl and 4-trifluoromethoxy derivatives have been shown to exhibit stable smectic B and A phases, respectively. This is in contrast to their non-fluorinated counterparts (4-methyl and 4-methoxy derivatives), which typically display monotropic nematic phases. The moderately polar nature of these trifluoromethylated mesogens contributes to the stabilization of monolayer smectic states.

The synthesis of such liquid crystals often involves the condensation reaction between a substituted aniline and a benzaldehyde (B42025) derivative to form a Schiff base, which constitutes the rigid core of the liquid crystal molecule. The general synthetic approach for related fluorinated anils suggests that this compound could potentially be used in similar condensation reactions to create novel liquid crystals with tailored properties. The presence of two fluorine atoms in addition to the trifluoromethyl group would be expected to further modulate the electronic and steric properties of the resulting mesogens.

A study on new imine liquid crystals with a terminal perfluoroalkyl group highlighted that the trifluoromethyl group is a strong electron-attracting and stable group. This characteristic, along with the bulkiness of the group, can lower the tendency for antiparallel molecular association, which influences the liquid crystalline phase behavior.

Computational and Theoretical Elucidation of 2,4 Difluoro 3 Trifluoromethyl Aniline

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are essential for understanding the three-dimensional structure and conformational flexibility of a molecule.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the most stable geometric arrangement of atoms in a molecule (the optimized geometry). superfri.orgresearchgate.net This calculation determines key structural parameters. For 2,4-Difluoro-3-(trifluoromethyl)aniline, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise values for:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-F, N-H). The electron-withdrawing nature of the fluorine and trifluoromethyl groups would be expected to influence the bond lengths within the benzene (B151609) ring and the C-N bond compared to unsubstituted aniline (B41778).

Dihedral Angles: The torsional angles between four atoms, which describe the orientation of different parts of the molecule relative to each other, such as the twisting of the amino (-NH2) and trifluoromethyl (-CF3) groups relative to the benzene ring.

Without specific studies on this compound, a data table of these parameters cannot be compiled.

Conformational Analysis and Rotational Barriers

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. nih.gov For this compound, the primary rotations of interest would be around the C-N bond (amino group) and the C-CF3 bond (trifluoromethyl group).

A computational study would calculate the energy of the molecule as these bonds are rotated, generating a potential energy surface. mdpi.comrsc.org The energy difference between the most stable conformer (energy minimum) and the least stable conformer (energy maximum or transition state) during rotation defines the rotational barrier . mdpi.comnih.gov These barriers indicate how much energy is required for the groups to rotate, which influences the molecule's flexibility and the relative populations of its conformers at a given temperature. Specific values for these barriers for the target molecule are not available in the searched literature.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. Its energy level (E_HOMO) relates to the molecule's ability to donate electrons.

LUMO: The innermost orbital without electrons. Its energy level (E_LUMO) relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. nih.govthaiscience.info

A DFT calculation would provide the specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound, but these calculated values are not present in the available literature. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) Surface Mapping

A Molecular Electrostatic Potential (MESP) surface map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted onto the molecule's electron density surface. Different colors indicate different electrostatic potentials:

Red: Regions of negative potential (electron-rich), typically found around electronegative atoms like fluorine and nitrogen. These areas are susceptible to electrophilic attack.

Blue: Regions of positive potential (electron-poor), typically found around hydrogen atoms, especially those of the amino group. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

The MESP map for this compound would visualize the electron-rich areas around the F atoms and the N atom of the amino group, and electron-poor regions around the amino hydrogens. This provides insight into how the molecule would interact with other molecules or biological receptors. bhu.ac.in

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis for Bonding and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edujoaquinbarroso.com

Key insights from an NBO analysis of this compound would include:

Hybridization: The character (s, p) of the atomic orbitals that form the chemical bonds.

Charge Delocalization: Quantifying the electron density shared between occupied bonding orbitals (donors) and unoccupied antibonding orbitals (acceptors). This is described by the second-order perturbation energy, E(2). A high E(2) value indicates a strong electronic interaction, such as hyperconjugation, which contributes to molecular stability. For instance, interactions between the nitrogen lone pair and the antibonding orbitals of the aromatic ring would be quantified. nih.gov

Natural Localized Molecular Orbital (NLMO) analysis is related to NBO and provides a way to visualize these localized bonding interactions. Without specific computational results, a quantitative analysis of these interactions for the target molecule cannot be provided.

Spectroscopic Property Predictions

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical simulations can elucidate its vibrational, magnetic resonance, and electronic spectra, aiding in its structural confirmation and the understanding of its electronic environment. These predictions are typically achieved through methods like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT).

Vibrational (FT-IR, FT-Raman) Spectra Simulations and Assignments

Theoretical vibrational spectroscopy is instrumental in assigning the fundamental vibrational modes of a molecule. nih.gov By calculating the harmonic frequencies through methods such as DFT, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), a detailed picture of the molecule's infrared and Raman spectra can be generated. researchgate.net These computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. mdpi.com

The vibrational spectrum of this compound is characterized by modes associated with the aniline ring and its substituents. Key vibrational modes include:

N-H Vibrations: The amino group gives rise to symmetric and asymmetric stretching modes, typically observed in the 3400-3500 cm⁻¹ region. Scissoring vibrations for the -NH₂ group are also predicted.

C-H Vibrations: Aromatic C-H stretching modes are expected above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations occur at lower frequencies.

CF₃ Vibrations: The trifluoromethyl group has strong, characteristic stretching and deformation modes. Asymmetric and symmetric C-F stretching vibrations are typically found in the 1100-1350 cm⁻¹ range.

C-F Vibrations: The stretching vibrations of the fluorine atoms attached directly to the aromatic ring are also prominent and contribute to the complexity of the spectrum in the fingerprint region.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes occur at lower wavenumbers.

A detailed assignment of these modes is achieved through the analysis of the calculated potential energy distribution (PED).

Table 1: Predicted Vibrational Frequencies and Assignments for this compound This table presents representative data based on DFT (B3LYP/6-311++G(d,p)) calculations for similar aniline derivatives. Actual values for the title compound would require specific computation.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) (Scaled) | Predicted FT-Raman Intensity | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| ν(N-H) asym | 3505 | Medium | Asymmetric N-H stretch |

| ν(N-H) sym | 3410 | Medium | Symmetric N-H stretch |

| ν(C-H) | 3080 | High | Aromatic C-H stretch |

| δ(N-H) | 1625 | High | -NH₂ scissoring |

| ν(C=C) | 1590 | High | Aromatic ring stretch |

| ν(C-N) | 1380 | Medium | C-N stretch |

| ν(C-F₃) asym | 1320 | Very High | Asymmetric C-F stretch in CF₃ |

| ν(C-F₃) sym | 1180 | Very High | Symmetric C-F stretch in CF₃ |

| ν(C-F) | 1130 | High | Aromatic C-F stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, ¹⁹F)

Theoretical calculations of NMR chemical shifts are a valuable tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used for this purpose. researchgate.net Calculations provide theoretical shielding tensors which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the two fluoro groups and the trifluoromethyl group. The amine protons' signal will depend on the solvent and concentration.

¹³C NMR: The carbon spectrum will display seven unique signals. The carbons directly bonded to fluorine atoms will show large C-F coupling constants. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms and will have a characteristic chemical shift.

¹⁹F NMR: The fluorine spectrum is predicted to show three distinct resonances: one for each of the fluorine atoms on the ring and one for the trifluoromethyl group. The signals for the ring fluorines will exhibit coupling to each other and to nearby protons. The CF₃ signal will appear as a singlet, assuming no significant long-range coupling.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound Calculated using the GIAO method with DFT (B3LYP/6-31G(d,p)) in a standard solvent continuum model (e.g., CDCl₃). Values are illustrative.

| Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|

| H (on C5/C6) | ~6.8 - 7.2 | Doublet of doublets (dd) or Multiplet (m) |

| H (on NH₂) | ~3.7 - 4.5 | Broad singlet (br s) |

| C1 (-NH₂) | ~140 - 145 | Complex due to C-F couplings |

| C2 (-F) | ~150 - 155 | Large ¹JCF coupling |

| C3 (-CF₃) | ~120 - 125 | Quartet (q) from ¹³C-¹⁹F coupling |

| C4 (-F) | ~155 - 160 | Large ¹JCF coupling |

| C5/C6 | ~115 - 120 | Complex due to C-F couplings |

| C (-CF₃) | ~124 - 128 | Quartet (q) from ¹³C-¹⁹F coupling |

| F (at C2) | ~ -120 to -130 | Multiplet (m) |

| F (at C4) | ~ -110 to -120 | Multiplet (m) |

| F (in -CF₃) | ~ -60 to -65 | Singlet (s) |

Electronic (UV-Vis) Absorption Spectra Modeling

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations provide information on the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands.

Analysis of the molecular orbitals involved in these electronic transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the excitations (e.g., π → π* or n → π). For anilines, the main absorption bands in the UV region typically correspond to π → π transitions within the aromatic system. The substituents (-F, -CF₃, -NH₂) modulate the energies of these orbitals and thus the position of the absorption maxima. The electron-donating amino group and the electron-withdrawing fluoro and trifluoromethyl groups create a push-pull system that can influence the intramolecular charge transfer (ICT) character of the electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound This table shows representative data from TD-DFT calculations, illustrating expected electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~295 | ~0.05 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~250 | ~0.12 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~215 | ~0.45 | HOMO → LUMO+1 (π → π*) |

Mechanistic Investigations via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states. For reactions involving this compound, these methods can distinguish between different possible mechanisms, such as radical and ionic pathways, and predict reaction kinetics and thermodynamics.

Transition State Analysis of Reaction Pathways

A chemical reaction proceeds from reactants to products via a minimum energy path that passes through a high-energy transition state (TS). Locating and characterizing this TS on the potential energy surface (PES) is a primary goal of computational mechanistic studies. DFT methods are commonly employed to optimize the geometries of reactants, products, intermediates, and transition states.

For a hypothetical reaction, such as the electrophilic aromatic substitution or a nucleophilic substitution involving the amine group of this compound, the process would involve:

Locating the TS: Algorithms are used to find the first-order saddle point on the PES corresponding to the TS.

Frequency Analysis: A vibrational frequency calculation is performed on the TS structure. A genuine TS is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to trace the reaction path downhill from the TS to ensure it connects the intended reactants and products.

Activation Energy Calculation: The energy difference between the TS and the reactants gives the activation energy (Ea), a key determinant of the reaction rate.

These analyses provide a detailed atomistic view of the bond-breaking and bond-forming processes that occur during the reaction.

Elucidation of Radical and Ionic Mechanisms

Computational modeling can effectively differentiate between competing radical and ionic reaction mechanisms. The approach depends on the nature of the reaction being studied, for example, a trifluoromethylation reaction or an atmospheric degradation pathway initiated by radicals like OH. montclair.edumdpi.com

Ionic Mechanisms: In an ionic pathway, bond cleavage is heterolytic, leading to charged intermediates (cations or anions). Computational models would focus on locating these intermediates and the transition states for their formation and subsequent reaction. The calculated charge distribution (e.g., using Mulliken or Natural Bond Orbital analysis) of the intermediates and TS can provide evidence for an ionic process. For instance, in an anilino-dechlorination reaction, a proposed addition-elimination mechanism can be supported by identifying a Meisenheimer-like intermediate and calculating a reaction profile consistent with a charged transition state. researchgate.net

Radical Mechanisms: Radical pathways involve homolytic bond cleavage and the formation of neutral species with unpaired electrons. To model these reactions, unrestricted DFT (UDFT) methods are typically used to handle the open-shell nature of the radical species. The computational investigation would involve:

Calculating the bond dissociation energies (BDEs) to assess the feasibility of radical initiation.

Mapping the PES for radical addition, abstraction, or propagation steps.

Analyzing the spin density distribution in radical intermediates and transition states to understand the localization of the unpaired electron.

Advanced Analytical Methodologies for Characterization of 2,4 Difluoro 3 Trifluoromethyl Aniline and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the structural analysis of 2,4-Difluoro-3-(trifluoromethyl)aniline, offering detailed insights into its molecular vibrations, electronic properties, and the precise arrangement of its atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as two distinct bands in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The region between 1650 cm⁻¹ and 1450 cm⁻¹ is particularly diagnostic, containing absorptions from the N-H bending (scissoring) and the C=C aromatic ring stretching vibrations.

The most distinctive features in the spectrum arise from the carbon-fluorine bonds. The strong C-F stretching vibrations associated with the two fluorine atoms on the ring are expected in the 1250-1000 cm⁻¹ range. Furthermore, the trifluoromethyl (-CF₃) group gives rise to very strong and characteristic absorption bands, typically found between 1350 cm⁻¹ and 1100 cm⁻¹, which are crucial for confirming its presence. The region below 1000 cm⁻¹, known as the fingerprint region, contains a complex series of bands from C-H and C-C bending vibrations that are unique to the specific substitution pattern of the molecule.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3500 - 3400 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch (Trifluoromethyl) | 1350 - 1100 | Very Strong |

| Aromatic C-F Stretch | 1250 - 1000 | Strong |

| C-N Stretch | 1340 - 1250 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy serves as an excellent complement to FT-IR, providing information on molecular vibrations based on changes in polarizability. While FT-IR is sensitive to polar functional groups, FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the aromatic ring and the C-CF₃ bond would be expected to produce strong signals in the FT-Raman spectrum. This technique is less sensitive to water, which can be an advantage when analyzing samples in aqueous media. The combination of both FT-IR and FT-Raman provides a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Through ¹H, ¹³C, and ¹⁹F NMR, the chemical environment of each nucleus can be mapped out.

¹H NMR: The proton NMR spectrum would show signals for the two aromatic protons and the two amine protons. The aromatic protons would appear as distinct multiplets in the aromatic region (typically δ 6.5-8.0 ppm). Their chemical shifts and coupling patterns (spin-spin splitting) would be influenced by the adjacent fluorine and trifluoromethyl groups. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on each of the seven carbon atoms in the molecule. The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents. The carbon atom of the -CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbons directly bonded to fluorine (C-2 and C-4) would exhibit large C-F coupling constants.

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The spectrum would show two distinct signals for the two fluorine atoms on the aromatic ring and one signal for the trifluoromethyl group. The chemical shifts and, crucially, the fluorine-fluorine (F-F) coupling constants between these groups would provide unambiguous evidence for their relative positions on the aromatic ring.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent aromatic protons. HSQC would correlate each proton with its directly attached carbon atom, while HMBC would reveal longer-range correlations (2-3 bonds), for instance, between the aromatic protons and the carbon of the CF₃ group, thereby confirming the complete structural assignment.

Table 2: Predicted NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Correlations / Multiplicity |

|---|---|---|

| ¹H (Aromatic) | ~ 6.5 - 7.5 | Coupling to adjacent ¹H and ¹⁹F nuclei |

| ¹H (Amine) | ~ 3.5 - 5.0 | Broad singlet, exchanges with D₂O |

| ¹³C (C-NH₂) | ~ 140 - 150 | Coupling to adjacent ¹⁹F |

| ¹³C (C-F) | ~ 150 - 165 | Large ¹JCF coupling constant |

| ¹³C (CF₃) | ~ 120 - 130 | Quartet (q) due to ³JCF coupling |

| ¹⁹F (Aromatic) | ~ -100 to -140 | Coupling to adjacent ¹H and ¹⁹F nuclei |

| ¹⁹F (CF₃) | ~ -60 to -65 | Singlet or fine splitting from aromatic protons |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to π → π* transitions within the aniline (B41778) aromatic system. The presence of the amine group (an auxochrome) and the halogen and trifluoromethyl substituents would cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene (B151609). The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

Mass Spectrometry and Chromatographic Coupling Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₄F₅N). By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from any isomers or compounds with the same nominal mass. This technique is a cornerstone for verifying the identity of a newly synthesized compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄F₅N |

| Calculated Exact Mass ([M]) | 197.0264 g/mol |

| Calculated Mass for [M+H]⁺ | 198.0342 g/mol |

| Typical HRMS Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method is exceptionally valuable for determining the purity of a sample and identifying any minor components or impurities that may be present from the synthesis or degradation processes.

The methodology involves introducing the analyte into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. For aniline derivatives, the choice of a suitable column, often with a semi-polar stationary phase, is critical for achieving good separation. nih.gov

Upon exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, typically through electron impact (EI), which fragments the molecules into a reproducible pattern of characteristic ions. The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. wiley.com The high sensitivity of GC-MS allows for the detection and quantification of trace-level impurities. nih.gov

Research findings on substituted anilines demonstrate that GC-MS provides excellent resolution and sensitivity. d-nb.infoacs.org The technique can effectively separate isomers and identify structurally similar byproducts. For this compound, key impurities might include isomers from the initial nitration or subsequent reduction steps, or residual starting materials. The mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight, along with characteristic fragments resulting from the loss of fluorine atoms, the trifluoromethyl group, or parts of the aromatic ring.

Below is a table representing typical parameters and expected results for a GC-MS analysis of this compound.

Table 1: Illustrative GC-MS Parameters for Purity Analysis

| Parameter | Value / Description | Purpose |

| GC System | ||

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of semi-volatile aromatic compounds. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas to move the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates components based on their boiling points and column interactions. |

| MS System | ||

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Mass Range | 40-400 amu | Scans for a wide range of possible fragment masses. |

| Ion Source Temp. | 230 °C | Maintains the integrity of the ions formed. |

| Expected Results | ||

| Retention Time | ~10-12 minutes (Hypothetical) | Time taken for the main compound to elute from the GC column. |

| Molecular Ion (M+) | m/z 197 | Corresponds to the molecular weight of C7H4F5N. |

| Key Fragments | m/z 178 ([M-F]+), m/z 128 ([M-CF3]+) | Characteristic fragments used to confirm the structure. |

X-ray Diffraction Analysis for Solid-State Structure

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is typically a solid at room temperature, single-crystal X-ray diffraction can provide definitive information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern, which is dependent on the crystal's internal structure. This diffraction pattern is recorded by a detector as the crystal is rotated. mdpi.com

By analyzing the positions and intensities of the diffracted spots, crystallographers can construct a three-dimensional map of the electron density within the crystal. This map is then used to determine the exact positions of each atom in the molecule, revealing the compound's conformation and how individual molecules pack together to form the crystal lattice. This information is invaluable for understanding physical properties and for computational modeling. chemrxiv.org

The following table summarizes the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis.

Table 2: Representative Crystallographic Data

| Parameter | Illustrative Value | Description |

| Chemical Formula | C₇H₄F₅N | The elemental composition of the molecule. |

| Formula Weight | 197.11 g/mol | The molar mass of the compound. chemscene.com |

| Crystal System | Monoclinic (Hypothetical) | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c (Hypothetical) | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | ||

| a | 8.5 Å (Hypothetical) | Length of the 'a' axis of the unit cell. |

| b | 10.2 Å (Hypothetical) | Length of the 'b' axis of the unit cell. |

| c | 9.8 Å (Hypothetical) | Length of the 'c' axis of the unit cell. |

| α, β, γ | 90°, 98.5°, 90° (Hypothetical) | Angles between the unit cell axes. |

| Volume (V) | 850 ų (Hypothetical) | The volume of a single unit cell. |

| Molecules per cell (Z) | 4 (Hypothetical) | The number of molecules contained within one unit cell. |

| Calculated Density | 1.54 g/cm³ (Hypothetical) | The theoretical density of the crystal. |

Emerging Trends and Future Research Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The industrial synthesis of polyfluorinated anilines often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research is increasingly focused on developing greener and more efficient synthetic pathways.

One promising trend is the adoption of photocatalysis , which utilizes visible light to drive chemical transformations under mild conditions. researchgate.net For the synthesis of compounds like 2,4-Difluoro-3-(trifluoromethyl)aniline, photocatalytic methods could enable direct C-H amination or trifluoromethylation of appropriately substituted precursors, potentially reducing the number of synthetic steps. acs.org Another sustainable approach is mechanochemistry , which involves solvent-free or low-solvent reactions conducted through mechanical grinding. This technique has been successfully applied to the synthesis of other fluorinated polymers and could be adapted for the preparation of aniline (B41778) derivatives, minimizing solvent waste and energy consumption. researchgate.net

Continuous flow chemistry is another area poised for significant impact. Flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents like elemental fluorine, and the potential for higher yields and purity. dur.ac.uk The integration of flow chemistry with catalytic processes could lead to highly efficient and scalable syntheses of this compound.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high selectivity, potential for direct C-H functionalization. |

| Mechanochemistry | Reduced solvent usage, enhanced reaction rates, environmentally friendly. |

| Flow Chemistry | Improved safety and control, scalability, higher yields and purity. |

Exploration of Novel Reactivity Patterns for Selective Functionalization

The unique electronic landscape of this compound, characterized by an electron-rich amino group and electron-withdrawing fluoro and trifluoromethyl substituents, opens avenues for exploring novel reactivity patterns. A key area of future research will be the selective functionalization of the aromatic ring and the amine group.

The development of methods for selective C-F bond activation is a significant frontier. While C-F bonds are traditionally considered inert, recent advances have shown that they can be functionalized under specific catalytic conditions. nih.gov For this compound, this could enable the targeted replacement of a fluorine atom with other functional groups, providing access to a diverse range of derivatives that are otherwise difficult to synthesize.

Furthermore, the aniline nitrogen offers a handle for a variety of transformations. Photoinduced methods for the difluoroalkylation of anilines have been reported, suggesting that the amino group of this compound could be modified to introduce other fluorinated motifs. acs.org The development of catalysts that can selectively direct reactions to either the aromatic ring or the amine group based on subtle changes in reaction conditions will be a key focus.

Expansion of Applications in Diverse Chemical Fields

While fluorinated anilines are well-established in medicinal chemistry and agrochemicals, the specific substitution pattern of this compound could unlock novel applications in other areas.

In medicinal chemistry , this compound serves as a valuable scaffold for the synthesis of bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atoms can modulate pKa and improve membrane permeability. mdpi.comnih.gov Future research will likely focus on incorporating this aniline into novel drug candidates for a range of therapeutic areas, including oncology and infectious diseases.